
Cyano-myracrylamide
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Overview
Description
Cyano-myracrylamide, formally known as N-(cyanomethyl)-N-tetradecyl-2-propenamide, is a chemical compound with the molecular formula C19H34N2O and a molecular weight of 306.5 g/mol . This compound is primarily recognized for its role as an inhibitor of zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20)
Preparation Methods
The synthesis of cyano-myracrylamide involves the reaction of tetradecylamine with acrylonitrile under specific conditions . The reaction typically proceeds as follows:
Reactants: Tetradecylamine and acrylonitrile.
Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), at elevated temperatures.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.
Chemical Reactions Analysis
Cyano-myracrylamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amines, carboxylic acids, and ketones.
Radical Reactions: The cyano group acts as a radical acceptor in radical cascade reactions, facilitating the synthesis of complex organic molecules.
Oxidation and Reduction:
Common reagents used in these reactions include strong nucleophiles, radical initiators, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Inhibition of Protein S-Acylation
Mechanism of Action:
Cyano-myracrylamide acts by covalently modifying DHHC family proteins, which are responsible for adding lipid groups to proteins through S-acylation. This modification is crucial for various cellular signaling pathways. By inhibiting these enzymes, this compound can disrupt signaling events that are critical for cell function and survival .
Case Studies:
- Cell Signaling Modulation: Research demonstrated that this compound effectively inhibits S-acylation in live cells, leading to altered cellular responses in pathways such as epidermal growth factor receptor (EGFR) signaling and lipid uptake processes mediated by CD36 .
- Therapeutic Implications: The compound has been identified as a potential therapeutic agent against SARS-CoV-2 by inhibiting the S-acylation of viral proteins, thereby reducing infectivity .
Applications in Infectious Disease Research
Targeting Viral Proteins:
this compound has been shown to inhibit the activity of zDHHC enzymes responsible for the palmitoylation of the spike protein of SARS-CoV-2. This inhibition may provide a novel approach to reduce viral infectivity and represents a strategic target in developing antiviral therapies .
Potential for Broader Applications:
The ability of this compound to selectively inhibit specific protein modifications opens avenues for its use in other infectious diseases where similar mechanisms are at play. For instance, targeting palmitoylation pathways may have implications for other viral infections or even bacterial pathogenesis.
Development of Chemical Probes
High-Throughput Screening:
The synthesis of this compound has facilitated the development of high-throughput screening methods aimed at identifying additional inhibitors of DHHC enzymes. This is particularly valuable in drug discovery efforts focused on diseases influenced by protein S-acylation .
Chemical Space Exploration:
Research into variations of this compound continues to explore its chemical space, seeking derivatives that may enhance potency or selectivity against specific targets within the DHHC family .
Safety and Biocompatibility
Toxicity Profile:
Compared to 2-bromopalmitate, this compound exhibits lower toxicity levels while maintaining effective inhibition of target enzymes. This safety profile is crucial for its potential therapeutic applications, especially in clinical settings where patient safety is paramount .
Mechanism of Action
Cyano-myracrylamide exerts its effects by inhibiting the activity of zDHHC20, a member of the DHHC family of protein acyltransferases . The compound binds to the active site of zDHHC20, preventing the enzyme from catalyzing the S-acylation of target proteins . This inhibition disrupts cellular signaling pathways regulated by protein S-acylation, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Cyano-myracrylamide is often compared with other DHHC inhibitors, such as 2-bromopalmitate . While both compounds inhibit DHHC enzymes, this compound offers several advantages:
Selectivity: This compound selectively inhibits zDHHC20 over other acyl-protein thioesterases, reducing off-target effects.
Similar compounds include:
Biological Activity
Cyano-myracrylamide (CMA) is an acrylamide-based compound that has emerged as a significant inhibitor of protein S-acylation, particularly targeting the zinc finger DHHC domain-containing palmitoyltransferases (DHHC-PATs). This article delves into the biological activity of CMA, presenting its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.
CMA acts primarily as an inhibitor of the DHHC family of proteins, which are crucial in the post-translational modification known as S-acylation. This modification involves the addition of fatty acid chains to cysteine residues on proteins, influencing their localization and function. CMA's structure includes an acrylamide warhead that allows it to covalently modify DHHC enzymes, thereby inhibiting their activity.
- IC50 Values : CMA exhibits an IC50 value of approximately 1.35 μM against zDHHC20 in cell-free assays, demonstrating its potency compared to traditional inhibitors like 2-bromopalmitate (2BP) .
Efficacy in Live Cells
Research indicates that CMA effectively inhibits S-acylation in live cells. In studies utilizing metabolic labeling with 17-octadecynoic acid, CMA treatment resulted in a dose-dependent decrease in global S-acylation levels . Furthermore, acyl-biotin exchange assays confirmed the global inhibition of S-acylation by CMA.
Table 1: Comparative Efficacy of CMA and 2BP
Compound | Target | IC50 (μM) | Toxicity Level |
---|---|---|---|
This compound (CMA) | zDHHC20 | 1.35 ± 0.26 | Low |
2-Bromopalmitate (2BP) | zDHHC Family | ~6.75 | High |
Cellular Effects and Case Studies
CMA's inhibition of S-acylation has been linked to various cellular processes:
- EGFR Signaling : CMA modulates epidermal growth factor receptor (EGFR)-mediated signaling pathways, potentially impacting cell proliferation and survival .
- Lipid Uptake : Studies have shown that CMA affects CD36-mediated lipid uptake and droplet formation in cells, indicating its role in metabolic regulation .
- Viral Infections : Notably, CMA has been identified as a potential therapeutic agent against SARS-CoV-2 by inhibiting zDHHC9-mediated S-acylation of the viral spike protein, thereby reducing viral infectivity .
Research Findings
Recent studies have highlighted the versatility and effectiveness of CMA across different biological contexts:
- Neuronal Plasticity : In neuronal cultures, CMA has been shown to influence synaptic protein palmitoylation, which is critical for synaptic plasticity and memory formation .
- Inflammatory Responses : Research indicates that CMA can modulate inflammatory responses by inhibiting palmitoylation of gasdermin D, a protein involved in pyroptosis and cytokine release .
Properties
Molecular Formula |
C19H34N2O |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
N-(cyanomethyl)-N-tetradecylprop-2-enamide |
InChI |
InChI=1S/C19H34N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-21(18-16-20)19(22)4-2/h4H,2-3,5-15,17-18H2,1H3 |
InChI Key |
RIIUZCPEMOKUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CC#N)C(=O)C=C |
Origin of Product |
United States |
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